molecular formula C10H10N2O2 B1387451 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 163299-07-8

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B1387451
CAS RN: 163299-07-8
M. Wt: 190.2 g/mol
InChI Key: BRICKEIGCXFQMO-UHFFFAOYSA-N
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Description

“3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles commonly includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .


Physical And Chemical Properties Analysis

1,3,4-Oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Scientific Research Applications

Anticancer Applications

Oxadiazoles, including the 1,3,4-oxadiazole derivatives, have been recognized for their potential in anticancer therapy. The presence of the oxadiazole ring has been associated with anti-proliferative activity against various cancer cell lines. For instance, certain oxadiazole compounds have shown promising results against gastric cancer cells, exhibiting more potency than some established controls . The specific compound “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” could be synthesized and evaluated for its efficacy in inhibiting cancer cell growth, considering the promising background of its oxadiazole core.

Vasodilatory Effects

The oxadiazole nucleus has been implicated in the synthesis of compounds with significant vasodilatory effects. These effects are crucial in the treatment of cardiovascular diseases where the relaxation of blood vessels is necessary to improve blood flow. Research could explore the potential of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” in this domain, possibly leading to the development of new therapeutic agents for hypertension and other related conditions .

Anticonvulsant Properties

Compounds featuring the 1,3,4-oxadiazole moiety have been studied for their anticonvulsant properties. This application is particularly relevant in the development of treatments for epilepsy and other seizure disorders. The structural characteristics of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” make it a candidate for synthesizing new anticonvulsant drugs, which could be tested for efficacy in preclinical models .

Antidiabetic Activity

The oxadiazole derivatives have been identified as potential antidiabetic agents due to their ability to modulate blood sugar levels. Investigating “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” for antidiabetic activity could contribute to the discovery of novel treatments for diabetes, a condition that affects millions worldwide .

Energetic Material Development

Oxadiazole derivatives are known for their energetic behavior, making them suitable for use in high-energy materials. The structural framework of “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” could be utilized in the design of energetic compounds with favorable oxygen balance and positive heat of formation, which are desirable characteristics in this field .

Agricultural Applications

In agriculture, oxadiazole-based compounds have been employed as herbicides, insecticides, and fungicides due to their biological activity against a range of plant pathogens. The compound could be synthesized and tested for its potential use in protecting crops from various diseases and pests, thereby contributing to increased agricultural productivity .

Safety And Hazards

While specific safety and hazard data for “3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol” is not available, it’s worth noting that all newly prepared metal salts except EMS-6 exhibited good thermostability (Td > 236 °C) and remarkable insensitivity to mechanical stimulation (sensitivity to impact > 22.5 J, friction > 280 N), suggesting satisfactory safety performance .

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

properties

IUPAC Name

3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRICKEIGCXFQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283454
Record name 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

CAS RN

163299-07-8
Record name 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163299-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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